molecular formula C18H16N4O3 B11671882 N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11671882
M. Wt: 336.3 g/mol
InChI Key: RDMRBJXNUHJYGK-YBFXNURJSA-N
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Description

N'-[(E)-(4-Hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a hydrazone linker with an (E)-configured imine group. The compound’s structure includes a 4-hydroxyphenyl substituent at the hydrazone moiety and a 2-methoxyphenyl group at position 3 of the pyrazole core (Figure 1). Such derivatives are typically synthesized via condensation reactions between pyrazole carbohydrazides and substituted aldehydes under reflux conditions, as exemplified in related compounds .

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-25-17-5-3-2-4-14(17)15-10-16(21-20-15)18(24)22-19-11-12-6-8-13(23)9-7-12/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

RDMRBJXNUHJYGK-YBFXNURJSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-hydroxybenzaldehyde with 3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Polarity: The 4-hydroxyphenyl and 2-methoxyphenyl groups in the target compound enhance polarity compared to analogs with non-polar substituents (e.g., benzyloxy or methyl groups) .
  • Thermal Stability : Related hydrazones exhibit melting points between 230–248°C, suggesting high crystallinity and stability .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) may increase electron density on the pyrazole ring, influencing reactivity and binding interactions .

Computational and Spectroscopic Insights

  • Vibrational Spectroscopy : FTIR studies on analogs show characteristic peaks for C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches, consistent with hydrazone formation .
  • Molecular Docking: Pyrazole carbohydrazides with 4-dimethylaminobenzylidene substituents exhibit favorable binding to COX-2 (binding energy: −9.2 kcal/mol), driven by hydrogen bonding and π-π stacking .

Biological Activity

N'-[(E)-(4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a Schiff base compound with significant potential in medicinal chemistry. This compound has garnered attention due to its biological activities, particularly in the fields of anticancer, antimicrobial, and antioxidant research. This article compiles diverse research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C15H15N3O3
  • Molecular Weight : 273.30 g/mol
  • IUPAC Name : this compound

The structure features a pyrazole ring, a hydrazide group, and aromatic substituents that contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including our compound of interest. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF712.50Induction of apoptosis
NCI-H46042.30Inhibition of cell proliferation
A54926.00Disruption of microtubule formation

These results suggest that the compound may function by inducing apoptosis and disrupting essential cellular processes in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Complexation : The hydrazide group can form stable complexes with metal ions, potentially inhibiting metalloproteins involved in cancer progression.
  • Interaction with Biological Macromolecules : The compound may bind to DNA and proteins, disrupting their normal functions and leading to cell death .
  • Redox Reactions : The ability to undergo redox reactions contributes to its antioxidant properties, helping mitigate oxidative damage in cells .

Case Studies

  • Study on Anticancer Efficacy : A study conducted by Xia et al. evaluated the efficacy of various pyrazole derivatives, including our compound, against multiple cancer cell lines. The results indicated that compounds with similar structures exhibited promising anticancer activity through apoptosis induction .
  • Antimicrobial Screening : Research by Bouabdallah et al. screened several hydrazone derivatives for antimicrobial activity, revealing that derivatives similar to this compound showed significant inhibition against pathogenic bacteria .

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